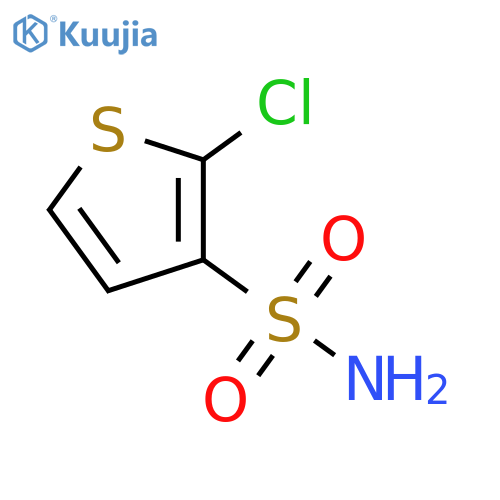

Cas no 1773488-28-0 (2-chlorothiophene-3-sulfonamide)

1773488-28-0 structure

商品名:2-chlorothiophene-3-sulfonamide

2-chlorothiophene-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenesulfonamide, 2-chloro-

- 2-chlorothiophene-3-sulfonamide

-

- インチ: 1S/C4H4ClNO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H,(H2,6,7,8)

- InChIKey: XIOLQAKKUCPGGY-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)SC=CC=1S(N)(=O)=O

2-chlorothiophene-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1659317-0.25g |

2-chlorothiophene-3-sulfonamide |

1773488-28-0 | 95% | 0.25g |

$431.0 | 2023-05-26 | |

| Enamine | EN300-1659317-2.5g |

2-chlorothiophene-3-sulfonamide |

1773488-28-0 | 95% | 2.5g |

$1707.0 | 2023-05-26 | |

| Enamine | EN300-1659317-5.0g |

2-chlorothiophene-3-sulfonamide |

1773488-28-0 | 95% | 5g |

$2525.0 | 2023-05-26 | |

| Enamine | EN300-1659317-10.0g |

2-chlorothiophene-3-sulfonamide |

1773488-28-0 | 95% | 10g |

$3746.0 | 2023-05-26 | |

| Enamine | EN300-1659317-0.5g |

2-chlorothiophene-3-sulfonamide |

1773488-28-0 | 95% | 0.5g |

$679.0 | 2023-05-26 | |

| Aaron | AR01DZKN-100mg |

2-Chlorothiophene-3-sulfonamide |

1773488-28-0 | 95% | 100mg |

$439.00 | 2025-02-10 | |

| Aaron | AR01DZKN-500mg |

2-Chlorothiophene-3-sulfonamide |

1773488-28-0 | 95% | 500mg |

$959.00 | 2025-02-10 | |

| A2B Chem LLC | AX31147-100mg |

2-chlorothiophene-3-sulfonamide |

1773488-28-0 | 95% | 100mg |

$352.00 | 2024-04-20 | |

| A2B Chem LLC | AX31147-5g |

2-chlorothiophene-3-sulfonamide |

1773488-28-0 | 95% | 5g |

$2693.00 | 2024-04-20 | |

| Enamine | EN300-1659317-50mg |

2-chlorothiophene-3-sulfonamide |

1773488-28-0 | 95.0% | 50mg |

$202.0 | 2023-09-21 |

2-chlorothiophene-3-sulfonamide 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

1773488-28-0 (2-chlorothiophene-3-sulfonamide) 関連製品

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬